

# Strontium Salts for Osteoporosis: A Comparative Meta-Analysis of Clinical Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Strontium citrate*

Cat. No.: *B1594227*

[Get Quote](#)

For Immediate Release

A comprehensive meta-analysis of pivotal clinical trials reveals the efficacy and safety profile of strontium salts, primarily strontium ranelate, in the management of osteoporosis. This guide provides an objective comparison for researchers, scientists, and drug development professionals, summarizing quantitative data from key studies, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

## Efficacy of Strontium Ranelate in Osteoporosis Management

Meta-analyses of large-scale, randomized controlled trials, notably the Spinal Osteoporosis Therapeutic Intervention (SOTI) and the Treatment of Peripheral Osteoporosis (TROPOS) studies, have established the anti-fracture efficacy of strontium ranelate in postmenopausal women with osteoporosis.

## Reduction in Fracture Risk

Treatment with strontium ranelate has been shown to significantly reduce the risk of both vertebral and non-vertebral fractures. A meta-analysis combining data from the SOTI and TROPOS trials demonstrated a 41% risk reduction for new vertebral fractures over a three-year period<sup>[1]</sup>. The same pooled analysis showed a 15% reduction in the risk of all non-vertebral fractures<sup>[1]</sup>. Another meta-analysis reported a 31% decrease in all clinical osteoporotic fractures (including vertebral fractures) with strontium ranelate treatment<sup>[2]</sup>.

Table 1: Meta-Analysis of Strontium Ranelate on Fracture Risk Reduction

| Fracture Type                       | Risk Reduction (RR or HR) | 95% Confidence Interval | Key Studies                |
|-------------------------------------|---------------------------|-------------------------|----------------------------|
| New Vertebral Fractures             | 41% (RR=0.59)             | 0.48 - 0.73             | SOTI[1]                    |
| All Non-Vertebral Fractures         | 16% (RR=0.84)             | 0.702 - 0.995           | TROPOS[1]                  |
| Hip Fractures (in high-risk group*) | 36% (RR=0.64)             | 0.412 - 0.997           | TROPOS[1]                  |
| All Clinical Osteoporotic Fractures | 31%                       | 20% - 39%               | SOTI & TROPOS<br>Pooled[2] |

\*High-risk group: women aged  $\geq 74$  years with a femoral neck BMD T-score  $\leq -2.4$  NHANES III equivalent.

## Impact on Bone Mineral Density (BMD)

Strontium ranelate treatment leads to a progressive increase in bone mineral density at various skeletal sites. After three years of treatment in the SOTI study, lumbar spine BMD increased by 12.7% compared to a 1.3% decrease in the placebo group[3]. In the TROPOS study, femoral neck and total hip BMD increased by 8.2% and 9.8%, respectively, over three years[4]. It is important to note that the high atomic number of strontium can lead to an overestimation of BMD measurements by dual-energy X-ray absorptiometry (DXA)[5].

Table 2: Mean Percentage Change in Bone Mineral Density (BMD) with Strontium Ranelate (2 g/day) Over 3 Years

| Skeletal Site | Mean % Change vs.<br>Placebo | Key Studies |
|---------------|------------------------------|-------------|
| Lumbar Spine  | +14.4%                       | SOTI[3]     |
| Femoral Neck  | +8.2%                        | TROPOS[4]   |
| Total Hip     | +9.8%                        | TROPOS[4]   |

## Safety and Tolerability Profile

The overall incidence of adverse events with strontium ranelate has been reported to be similar to placebo in major clinical trials, with the most common side effects being mild and transient gastrointestinal issues such as nausea and diarrhea[1]. However, post-marketing surveillance and further analyses have identified some serious safety concerns.

### Venous Thromboembolism (VTE)

An increased risk of venous thromboembolism has been associated with strontium ranelate treatment. A pooled analysis of the SOTI and TROPOS trials found an increased annual incidence of VTE of approximately 0.7%, with a relative risk of 1.42 (95% CI: 1.02–1.98)[1].

### Cardiovascular Events

Concerns have been raised regarding cardiovascular risks. An analysis of randomized controlled trials indicated a higher incidence of non-adjudicated myocardial infarction with strontium ranelate compared to placebo (1.7% vs 1.1%)[6]. However, other observational studies did not find a significant increase in the risk of myocardial infarction[7][8]. Due to these concerns, the European Medicines Agency (EMA) has restricted the use of strontium ranelate to patients with severe osteoporosis for whom other treatments are not suitable and have contraindicated its use in patients with a history of or current cardiovascular disease[6].

Table 3: Summary of Key Adverse Events Associated with Strontium Ranelate from Meta-Analyses

| Adverse Event                           | Risk Metric (e.g., RR, OR) | 95% Confidence Interval | Source                     |
|-----------------------------------------|----------------------------|-------------------------|----------------------------|
| Venous Thromboembolism (VTE)            | RR: 1.42                   | 1.02 - 1.98             | SOTI & TROPOS<br>Pooled[1] |
| Myocardial Infarction (non-adjudicated) | OR: 1.6                    | 1.07 - 2.38             | RCT Analysis[6]            |

## Experimental Protocols of Key Clinical Trials

The pivotal evidence for strontium ranelate's efficacy and safety comes from the SOTI and TROPOS trials. Both were prospective, randomized, double-blind, placebo-controlled studies.

### SOTI (Spinal Osteoporosis Therapeutic Intervention) Study

- Objective: To assess the efficacy of strontium ranelate 2 g/day in reducing the incidence of new vertebral fractures in postmenopausal women with established osteoporosis[9].
- Participants: 1,649 postmenopausal women with at least one prevalent vertebral fracture and a lumbar spine BMD T-score of  $\leq -1.9$ [1][9].
- Intervention: Oral strontium ranelate (2 g/day) or placebo. All participants received calcium and vitamin D supplementation[9].
- Duration: 3 years, with a 5-year total follow-up[9].
- Primary Outcome: Incidence of new vertebral fractures, assessed by radiographic analysis[9].
- Secondary Outcomes: Changes in BMD at the lumbar spine and femoral neck, incidence of non-vertebral fractures, and safety assessments[3].

### TROPOS (Treatment of Peripheral Osteoporosis) Study

- Objective: To evaluate the efficacy of strontium ranelate 2 g/day in preventing non-vertebral fractures in postmenopausal women with osteoporosis[4][9].
- Participants: 5,091 postmenopausal women with a femoral neck BMD T-score of  $\leq -2.2$  (NHANES III equivalent) and aged 74 years or older, or between 70-74 years with at least one additional risk factor for fracture[1][9].
- Intervention: Oral strontium ranelate (2 g/day) or placebo, with calcium and vitamin D supplementation for all participants[9].
- Duration: 3 years, with a 5-year total follow-up[9].
- Primary Outcome: Incidence of new non-vertebral fractures[9].
- Secondary Outcomes: Incidence of hip fractures, vertebral fractures, and changes in BMD at the femoral neck and total hip, as well as safety monitoring[4].



[Click to download full resolution via product page](#)

Fig. 1: Generalized Experimental Workflow of the SOTI and TROPOS Trials.

## Mechanism of Action: Signaling Pathways

Strontium ranelate exerts a dual effect on bone metabolism, simultaneously stimulating bone formation and inhibiting bone resorption. This action is mediated through the modulation of several key signaling pathways in bone cells.

The primary mechanism involves the activation of the calcium-sensing receptor (CaSR). In osteoblasts, CaSR activation by strontium promotes differentiation and proliferation, leading to increased bone formation. In osteoclasts, CaSR activation inhibits their differentiation and activity, and promotes apoptosis, thereby reducing bone resorption.

Furthermore, strontium ranelate influences the RANKL/OPG signaling pathway, a critical regulator of osteoclastogenesis. It upregulates the expression of osteoprotegerin (OPG), a decoy receptor that inhibits the action of RANKL, and downregulates the expression of RANKL itself. This shift in the RANKL/OPG ratio further suppresses osteoclast formation and function. The Wnt/β-catenin signaling pathway, a key anabolic pathway in bone, is also positively modulated by strontium.



[Click to download full resolution via product page](#)

Fig. 2: Signaling Pathways of Strontium Ranelate in Bone Cells.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Strontium ranelate: a novel treatment for postmenopausal osteoporosis: a review of safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A meta-analysis of the effect of strontium ranelate on the risk of vertebral and non-vertebral fracture in postmenopausal osteoporosis and the interaction with FRAX(®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strontium ranelate: short- and long-term benefits for post-menopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strontium ranelate reduces the risk of nonvertebral fractures in postmenopausal women with osteoporosis: Treatment of Peripheral Osteoporosis (TROPOS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of long-term strontium ranelate treatment on vertebral fracture risk in postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac concerns associated with strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative cardiovascular safety of strontium ranelate and bisphosphonates: a multi-database study in 5 EU countries by the EU-ADR Alliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular safety of strontium ranelate: real-life assessment in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and methodology of the phase 3 trials for the clinical development of strontium ranelate in the treatment of women with postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Strontium Salts for Osteoporosis: A Comparative Meta-Analysis of Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1594227#meta-analysis-of-clinical-trials-involving-strontium-salts-for-osteoporosis>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)